N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide” involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide” was characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide” include the reaction of N,N '-disubstituted thioureas with α-bromo ketones . This provides access to various N-substituted 2-iminothiazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide” were analyzed using various spectroscopic methods . The compound was obtained as a yellow solid .
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of anthracene derivatives, highlighting their potential in chemical reactions and material science. For instance, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide has been synthesized and characterized, showcasing its potential for metal-catalyzed C-H bond functionalization reactions due to its N,O-bidentate directing group properties (Al Mamari & Al Sheidi, 2020).
Biological Activity
Several studies have demonstrated the antimicrobial and antifungal properties of anthracene derivatives. For example, amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide showed antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis, suggesting their potential for antitumor and antioxidant applications (Zvarich et al., 2014).
Antiproliferative and Antitumor Activities
Novel benzylidene-9(10H)-anthracenones have been synthesized and evaluated for their antiproliferative activity, displaying significant potential as antimitotic agents that inhibit tubulin polymerization. These findings suggest their utility in cancer treatment due to their ability to induce cell cycle arrest and apoptosis in tumor cells (Prinz et al., 2003).
Antihyperlipidemic Potential
Research on 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides demonstrated significant antihyperlipidemic effects in hyperlipidemic rats, indicating their potential for treating cardiovascular diseases and contributing to their cardioprotective and antiatherosclerotic roles (Shattat et al., 2013).
Future Directions
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F2NO3/c22-15-9-8-11(10-16(15)23)21(27)24-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJDDFNRAKZHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide |
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